molecular formula C23H23N7O B6533817 2-{[1,1'-biphenyl]-4-yl}-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one CAS No. 1058497-13-4

2-{[1,1'-biphenyl]-4-yl}-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one

Katalognummer: B6533817
CAS-Nummer: 1058497-13-4
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: BMOMAFKGHVFXJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1,1'-biphenyl]-4-yl}-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C23H23N7O and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.19640838 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that many compounds with similar structures target proteins involved in cellular signaling pathways

Mode of Action

The exact mode of action of VU0632886-1 is currently unknown due to the lack of specific information. Generally, compounds like VU0632886-1 interact with their targets by binding to specific sites, which can lead to changes in the target’s function . This can result in a variety of effects, depending on the nature of the target and the type of interaction.

Biochemical Pathways

Without specific information on the targets of VU0632886-1, it’s challenging to summarize the affected biochemical pathways. Compounds with similar structures often affect signaling pathways within cells . These pathways are crucial for regulating various cellular processes, and changes in these pathways can have significant downstream effects.

Result of Action

The molecular and cellular effects of VU0632886-1’s action are currently unknown. Typically, the effects of a compound depend on its mode of action and the biochemical pathways it affects. These effects can range from changes in cellular function to alterations in the behavior of an entire organism .

Action Environment

The action, efficacy, and stability of a compound like VU0632886-1 can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells . Understanding these factors is crucial for predicting how a compound will behave in different contexts.

Biochemische Analyse

Biochemical Properties

2-{[1,1’-biphenyl]-4-yl}-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By binding to the active site of these kinases, it prevents their interaction with cyclins, thereby halting cell cycle progression. Additionally, it interacts with other proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of 2-{[1,1’-biphenyl]-4-yl}-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one on cells are profound. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cell proliferation . Furthermore, it influences cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, 2-{[1,1’-biphenyl]-4-yl}-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, inhibiting their kinase activity and preventing phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound can interact with DNA, causing DNA damage and triggering the DNA damage response pathway . These interactions highlight the compound’s potential as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{[1,1’-biphenyl]-4-yl}-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound maintains its bioactivity over extended periods, making it suitable for long-term therapeutic applications.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 2-{[1,1’-biphenyl]-4-yl}-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

2-{[1,1’-biphenyl]-4-yl}-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 2-{[1,1’-biphenyl]-4-yl}-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The distribution pattern of this compound is influenced by its physicochemical properties and interactions with cellular transporters.

Subcellular Localization

Within cells, 2-{[1,1’-biphenyl]-4-yl}-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one exhibits specific subcellular localization. It is predominantly localized in the cytoplasm and nucleus, where it interacts with its target proteins and exerts its biological effects . The compound’s localization is facilitated by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution is essential for its activity and function, as it ensures that the compound reaches its intended targets within the cell.

Eigenschaften

IUPAC Name

1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-28-22-21(26-27-28)23(25-16-24-22)30-13-11-29(12-14-30)20(31)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOMAFKGHVFXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.